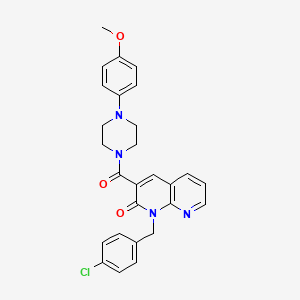

1-(4-chlorobenzyl)-3-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-1,8-naphthyridin-2(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-chlorobenzyl)-3-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-1,8-naphthyridin-2(1H)-one is a chemical compound with potential anti-tubercular activity. It was designed and synthesized as part of efforts to discover new drugs for tuberculosis (TB) therapy .

Synthesis Analysis

The compound was synthesized using a series of chemical reactions. Unfortunately, the specific synthetic route is not provided in the available information .

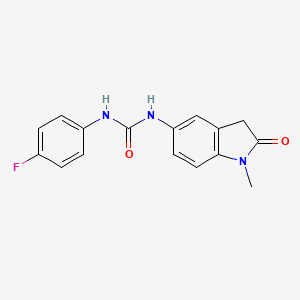

Molecular Structure Analysis

The molecular formula of this compound is C~26~H~28~ClN~3~O~4~S . It contains a naphthyridine core with a substituted benzamide group and a piperazine moiety. The chlorine atom is attached to the benzyl group. The methoxyphenyl substituent enhances its pharmacological properties.

Wissenschaftliche Forschungsanwendungen

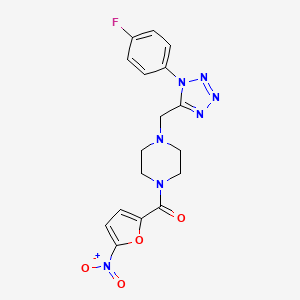

Antimicrobial Activities

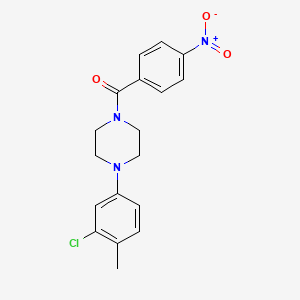

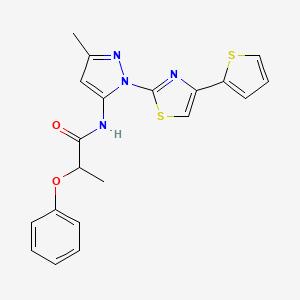

Research on triazole derivatives, including compounds synthesized from reactions involving ester ethoxycarbonylhydrazones with primary amines, has shown that these compounds exhibit antimicrobial activities against various microorganisms. The studies suggest that modifications in the chemical structure can lead to compounds with good to moderate antimicrobial properties (Bektaş et al., 2010).

Fluorescent Ligands for Receptor Visualization

A series of long-chain 1-(2-methoxyphenyl)piperazine derivatives containing an environment-sensitive fluorescent moiety were synthesized for potential use in visualizing 5-HT1A receptors overexpressed in cells. This application demonstrates the compound's relevance in research related to receptor localization and function, providing a tool for fluorescent microscopy (Lacivita et al., 2009).

Non-nucleoside HIV-1 Reverse Transcriptase Inhibitors

Derivatives of the compound structure have been explored for their inhibitory activity against HIV-1 reverse transcriptase. This research signifies the compound's potential in the development of new therapeutic agents against HIV, underscoring its importance in medicinal chemistry and drug discovery processes (Romero et al., 1994).

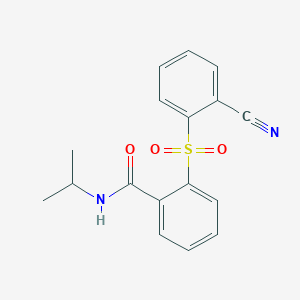

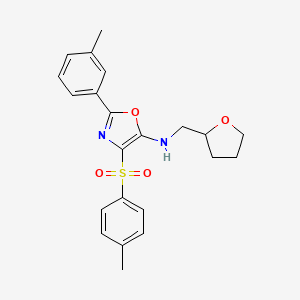

5-HT7 Receptor Antagonists

Compounds synthesized as derivatives, such as benzene sulfonamides and naphthyl sulfonamides, have been evaluated as 5-HT7 receptor antagonists. These findings contribute to understanding the compound's role in modulating serotonin receptors, which is crucial for developing treatments for psychiatric disorders (Yoon et al., 2008).

Fluorescent Logic Gates

The synthesis of compounds incorporating a piperazine receptor and an aryl group as fluorescent logic gates highlights their application in the development of molecular tools. These compounds can be reconfigured between different logic operations by altering solvent polarity, providing valuable insights into cellular microenvironments (Gauci & Magri, 2022).

Anti-proliferative Properties and DNA Binding

Research on benzochromene derivatives, including their synthesis and evaluation of cytotoxic activities against cancer cells, indicates the potential of similar compounds in cancer therapy. These studies emphasize the compounds' ability to induce apoptosis and interact with DNA, offering a pathway to novel chemotherapeutic agents (Ahagh et al., 2019).

Eigenschaften

IUPAC Name |

1-[(4-chlorophenyl)methyl]-3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1,8-naphthyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25ClN4O3/c1-35-23-10-8-22(9-11-23)30-13-15-31(16-14-30)26(33)24-17-20-3-2-12-29-25(20)32(27(24)34)18-19-4-6-21(28)7-5-19/h2-12,17H,13-16,18H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIKGKMGWZFYOBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=C(N=CC=C4)N(C3=O)CC5=CC=C(C=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-ethyl-2-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2784851.png)

![N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-1-phenylmethanesulfonamide](/img/structure/B2784856.png)

![N-cyclohexyl-2-[(8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]-N-methylacetamide](/img/structure/B2784857.png)

![6-(3-methoxypropyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2784859.png)

![1'-(2-ethoxyacetyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2784861.png)

![4-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)morpholine](/img/structure/B2784863.png)

![6-propylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2784864.png)

![3,6-diamino-N-(4-bromophenyl)-5-cyano-4-(furan-2-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2784869.png)